Paclitaxel octadecanedioate falls under the classification of taxanes, a group of diterpenoid compounds. Taxanes are known for their ability to stabilize microtubules and inhibit cell division, making them effective against cancer cells.
The synthesis of paclitaxel octadecanedioate can be approached through several methods:
The molecular structure of paclitaxel octadecanedioate includes:
Paclitaxel octadecanedioate can undergo various chemical reactions:
Paclitaxel exerts its effects primarily through:
Paclitaxel octadecanedioate has potential applications in:
Paclitaxel octadecanedioate (C₆₅H₈₃NO₁₇, MW 1150.35 g/mol) represents a strategic molecular redesign of paclitaxel to overcome inherent pharmacological limitations. The parent compound paclitaxel (C₄₇H₅₁NO₁₄), while clinically effective, exhibits poor aqueous solubility (<0.03 mg/mL) and non-specific biodistribution, necessitating toxic solubilizing agents like Cremophor EL in clinical formulations [3]. The conjugation employs 1,18-octadecanedioic acid (ODDA) as a C18-saturated dicarboxylic acid linker to create an albumin-binding prodrug. This design leverages:
Table 1: Impact of Fatty Acid Linker Length on Paclitaxel Prodrug Properties
Linker Chain Length | Albumin Binding Affinity | Cellular Uptake Efficiency | Hydrolysis Rate |
---|---|---|---|
C6 (Adipic acid) | Low (Ka < 10⁴ M⁻¹) | High | Fast (<1 h) |
C12 (Dodecanedioic acid) | Moderate (Ka ~ 10⁵ M⁻¹) | Moderate | Moderate (2-4 h) |
C18 (Octadecanedioic acid) | High (Ka ≈ 10⁶ M⁻¹) | High | Sustained (>8 h) |
C22 (Docosanedioic acid) | High (Ka ≈ 10⁶ M⁻¹) | Low | Slow (>24 h) |
The synthesis involves regioselective esterification at the C2'-hydroxyl of paclitaxel, preserving critical pharmacophores (C4-acetate, C7/10-hydroxyls, oxetane ring):1. Linker Activation:- ODDA (5.0 eq) undergoes mono-acylimidazole formation using 1,1'-carbonyldiimidazole (CDI, 1.2 eq) in anhydrous THF at 0°C for 1 h [6].2. Regioselective Coupling:- Activated ODDA reacts with paclitaxel (1.0 eq) under Steglich conditions (DCC/DMAP catalysis) at 25°C for 12 h, achieving >85% conjugation yield [6] [8].3. Protection-Deprotection Strategy:- tert-Butyl dicarbonate (Boc₂O) temporarily protects the C2'-OH prior to linker attachment when high regioselectivity is required [6].- Critical Side Reaction Mitigation: Excess ODDA (>5 eq) suppresses paclitaxel dimerization, while reaction temperature control (<30°C) prevents oxetane ring degradation [6].
Industrial-scale synthesis requires innovative protection chemistry to avoid chromatography:1. Mono-Allyl Protection of ODDA:- ODDA (1.0 eq) reacts with allyl alcohol (1.1 eq) via p-TsOH-catalyzed esterification in toluene (110°C, 6 h), yielding 78% mono-allyl octadecanedioate (MA-ODDA) after hexane recrystallization [6].2. Paclitaxel Conjugation:- MA-ODDA (1.5 eq) couples with paclitaxel using DCC/DMAP in acetonitrile (25°C, 8 h).3. Catalytic Deprotection:- Pd/C (10% w/w) catalyzes allyl group removal under H₂ (1 atm) in ethyl acetate, achieving >95% deprotection in 2 h with <0.5% over-reduction byproducts [6].4. Continuous Flow Hydrogenation:- Fixed-bed Pd/C reactors enable throughputs >1 kg/day with catalyst reuse (>20 cycles), reducing heavy metal contamination to <5 ppm [6].
Table 2: Scalable Deprotection Methods for Paclitaxel Octadecanedioate Synthesis
Method | Reaction Conditions | Yield (%) | Pd Residue (ppm) | Byproduct Formation |
---|---|---|---|---|
Pd/C/H₂ (Batch) | 1 atm H₂, EtOAc, 25°C, 2 h | 95 | 50-100 | <0.5% |
Pd/C/H₂ (Continuous) | 10 bar H₂, EtOAc, 50°C, 30 min | 99 | <5 | <0.1% |
Morpholine/Pd(OAc)₂ | Toluene, 80°C, 4 h | 88 | 200-500 | 3-5% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7